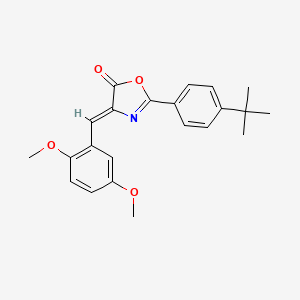
methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate, also known as MEBC, is a chemical compound that has been the subject of extensive scientific research. This compound is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, this compound has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate. One area of research could be to further elucidate its mechanism of action and how it interacts with various enzymes and proteins. Additionally, further studies could be conducted to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to optimize its use in therapeutic applications and to develop more effective and targeted treatments.
Métodos De Síntesis
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting product is then treated with ethyl chloroformate and N-ethoxybutylamine to form this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5,5-dimethyl-3-oxocyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-8-10(16-20-7-2)12-11(17)9-15(3,4)13(12)14(18)19-5/h6-9H2,1-5H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZIWXNHWSUDKG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5353936.png)


![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)
![methyl [3-oxo-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-yl]acetate](/img/structure/B5353959.png)
![5-[(2-phenylethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5353971.png)
![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)
![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)
![2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5354021.png)

